3-Methoxyacridin-9-one
CAS No.: 61736-68-3
Cat. No.: VC0516102
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61736-68-3 |
|---|---|
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 3-methoxy-10H-acridin-9-one |
| Standard InChI | InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | ADBWQPLAHHOFQA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methoxyacridin-9-one (C₁₄H₁₁NO₂) features a planar acridine core substituted with a methoxy (-OCH₃) group at position 3 and a ketone (=O) at position 9. The conjugated π-system of the tricyclic framework facilitates interactions with biological macromolecules, while the methoxy group enhances solubility compared to non-substituted acridines .
Physicochemical Characteristics
Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 225.24 g/mol | |
| Density | 1.233 g/cm³ | |
| Boiling Point | 403.2°C at 760 mmHg | |
| Flash Point | 197.6°C | |
| LogP (XLogP3-AA) | 2.69 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
The compound’s moderate lipophilicity (LogP = 2.69) suggests favorable membrane permeability, while its polar surface area (42.09 Ų) indicates potential for solubility in aqueous environments .
Synthetic Routes and Methodological Advances
Boron Trifluoride-Mediated Condensation
An alternative approach employs boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze the condensation of nitroanthranilonitrile with cyclohexanone. This one-pot reaction proceeds via imine formation followed by cyclization, achieving yields up to 94% under optimized conditions . Key steps include:
-
Imine Formation: Reaction of 5-nitroanthranilonitrile with cyclohexanone in toluene.
-
Cyclization: BF₃·Et₂O facilitates ring closure at 110°C.
-
Purification: Crystallization from NaOH solution to isolate the product .
Biological Activities and Mechanisms
DNA Intercalation and Anticancer Effects
3-Methoxyacridin-9-one intercalates into DNA base pairs, inducing structural distortions that inhibit replication and transcription. In vitro studies demonstrate potent cytotoxicity against ovarian (A2780) and breast (MDA-MB-231, MCF-7) cancer cell lines, with IC₅₀ values in the sub-micromolar range . Comparative data with analogues:
| Compound | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 3-Methoxyacridin-9-one | 0.12 | A2780 (Ovarian) |
| 9-Aminoacridine | 0.45 | MCF-7 (Breast) |
| Acriflavine | 1.20 | MDA-MB-231 (Breast) |
The methoxy group enhances DNA binding affinity compared to amino-substituted derivatives, as evidenced by fluorescence quenching assays .
Antimicrobial and Antiviral Activity
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. Its antiviral potential against enveloped viruses (e.g., HSV-1) is attributed to interference with viral entry mechanisms .
Applications in Drug Development
Gold Complexes for Targeted Therapy
Recent innovations involve conjugating 3-methoxyacridin-9-one with gold(I) thiourea complexes to enhance cytotoxicity. For example, [Au(ACRTU)₂]Cl shows 10-fold greater potency against A2780 cells than cisplatin, with reduced off-target effects .
Photodynamic Therapy (PDT)
Functionalization with photosensitizing moieties (e.g., porphyrins) enables light-activated generation of reactive oxygen species (ROS), selectively eradicating cancer cells in preclinical models .
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking simulations reveal strong binding to DNA’s minor groove (ΔG = −8.2 kcal/mol), stabilized by hydrogen bonds between the ketone group and guanine residues . The methoxy group participates in hydrophobic interactions with thymine, enhancing stability .
ADMET Predictions
Pharmacokinetic profiling predicts:
-
Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation of the methoxy group.
-
Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .
Comparative Analysis with Structural Analogues
| Compound | Structural Feature | Biological Advantage |
|---|---|---|
| Acridine | Unsubstituted core | Moderate DNA intercalation |
| 9-Aminoacridine | Amino group at C9 | Enhanced antimicrobial activity |
| 3-Methoxyacridin-9-one | Methoxy at C3, ketone at C9 | Superior solubility and potency |
The methoxy-ketone combination in 3-methoxyacridin-9-one optimizes both pharmacokinetic and pharmacodynamic profiles compared to parent compounds .
Future Perspectives
Ongoing research focuses on:
-
Nanoparticle Delivery Systems: Encapsulation in liposomes to improve tumor targeting.
-
Combination Therapies: Synergistic use with checkpoint inhibitors (e.g., anti-PD-1).
-
Structural Optimization: Introducing fluorinated substituents to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume